6,7,4'-Trihydroxyisoflavan
Description
Structure
3D Structure
Properties
CAS No. |
94105-89-2 |
|---|---|
Molecular Formula |
C15H14O4 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-6,7-diol |
InChI |
InChI=1S/C15H14O4/c16-12-3-1-9(2-4-12)11-5-10-6-13(17)14(18)7-15(10)19-8-11/h1-4,6-7,11,16-18H,5,8H2 |
InChI Key |
NLIIKGCVOJPMQB-UHFFFAOYSA-N |
SMILES |
C1C(COC2=CC(=C(C=C21)O)O)C3=CC=C(C=C3)O |
Canonical SMILES |
C1C(COC2=CC(=C(C=C21)O)O)C3=CC=C(C=C3)O |
Synonyms |
6,7,4'-trihydroxyisoflavan |
Origin of Product |
United States |
Natural Occurrence and Biosynthetic Pathways of 6,7,4 Trihydroxyisoflavan
Identification and Distribution in Plant Sources
Presence in Leguminous Plants
6,7,4'-Trihydroxyisoflavan, an isoflavonoid (B1168493), has been identified in several leguminous plants. The family Leguminosae, also known as Fabaceae, is a primary source of isoflavonoids. czu.czencyclopedia.pub These compounds are often found in various parts of the plant, including the roots and leaves. ekb.eg
Specifically, this compound, also referred to as demethylvestitol (B129825), has been isolated from the fungus-inoculated hypocotyls of the hyacinth bean (Lablab niger). researchgate.net It has also been reported in various species of the genus Lotus, including L. siliquosus, L. corniculatus, L. hispidus, L. edulis, L. angustissimus leaves, and L. uliginosus. ekb.eg While isoflavonoids are characteristic of leguminous plants, they have also been found in a limited number of non-leguminous families. encyclopedia.pubfrontiersin.orgmdpi.com
Table 1: Distribution of this compound in Leguminous Plants
| Plant Species | Common Name | Part of Plant | Reference(s) |
|---|---|---|---|
| Lablab niger | Hyacinth Bean | Hypocotyls | researchgate.net |
Role as a Phytoalexin
Phytoalexins are antimicrobial compounds synthesized by plants in response to stress, including pathogen attack. mdpi.comnih.gov They are a key component of the plant's defense mechanism. mdpi.com Isoflavonoids are a major class of phytoalexins, particularly in leguminous plants. encyclopedia.pubmdpi.com
This compound has been identified as a phytoalexin in several leguminous species. researchgate.net For instance, it is produced by the hyacinth bean (Lablab niger) upon fungal inoculation. researchgate.net The production of phytoalexins like this compound is a defensive response to protect the plant from invading microorganisms. mdpi.comwikipedia.org
Metabolic Origin from Precursor Isoflavonoids
Biotransformation of Daidzein (B1669772)
This compound is a known metabolite of the isoflavone (B191592) daidzein. mdpi.comnih.gov Daidzein, commonly found in soy and other leguminous plants, undergoes metabolic conversion in both plants and animals. encyclopedia.pubnih.gov In humans, after ingestion, daidzein is metabolized in the liver and intestines. snu.ac.krmdpi.com
One of the metabolic pathways for daidzein is hydroxylation, which can lead to the formation of 6,7,4'-trihydroxyisoflavone (B192597) (also known as 6-hydroxydaidzein). mdpi.comnih.gov This conversion involves the addition of a hydroxyl group to the daidzein structure. nih.gov Further metabolic processes, such as reduction, can then convert 6,7,4'-trihydroxyisoflavone to this compound. nih.gov
Relationship to Genistein (B1671435) Metabolism
Genistein is another major isoflavone found in soy. nih.gov The metabolism of genistein and daidzein can lead to a variety of related compounds. nih.govnih.gov While this compound is a direct metabolite of daidzein, the broader metabolic pathways of isoflavonoids show interconnectedness. For example, both daidzein and genistein can be metabolized by intestinal microflora into other compounds like equol (B1671563) and dihydrogenistein, respectively. mdpi.commdpi.com
The methoxylated form of 6,7,4'-trihydroxyisoflavone is glycitein (B1671905). mdpi.com The anaerobic intestinal bacterium Eubacterium limosum can demethylate glycitein to produce 6,7,4'-trihydroxyisoflavone. mdpi.com This highlights the role of gut microbiota in the biotransformation of various isoflavonoids.
Enzymatic Systems Involved in this compound Biosynthesis
The biosynthesis of this compound from its precursor daidzein involves specific enzymatic reactions. The initial step is the hydroxylation of daidzein to form 6,7,4'-trihydroxyisoflavone. This reaction is catalyzed by cytochrome P450 monooxygenases. mdpi.com Specifically, enzymes like CYP1A1, CYP1A2, and CYP1B1 are involved in the oxidation of daidzein at the 6-position of the A ring to generate 6,7,4'-trihydroxyisoflavone. mdpi.com
Following hydroxylation, the reduction of the double bond in the C ring of 6,7,4'-trihydroxyisoflavone to form this compound is carried out by isoflavone reductases. frontiersin.orgescholarship.org These enzymatic steps are crucial for the synthesis of this particular isoflavan (B600510).
Table 2: Key Enzymes in this compound Biosynthesis
| Enzyme Class | Specific Enzyme(s) | Reaction Catalyzed | Precursor | Product | Reference(s) |
|---|---|---|---|---|---|
| Cytochrome P450 Monooxygenase | CYP1A1, CYP1A2, CYP1B1 | Hydroxylation | Daidzein | 6,7,4'-Trihydroxyisoflavone | mdpi.com |
Isoflavone Synthase (IFS) Activity
Isoflavone synthase (IFS) is a pivotal enzyme that defines the entry point into the isoflavonoid branch from the general flavonoid pathway. frontiersin.orgfrontiersin.org It is a cytochrome P450-dependent monooxygenase that catalyzes a complex rearrangement reaction. frontiersin.orgfrontiersin.org In the context of this compound biosynthesis, the substrate for IFS is 6,7,4'-trihydroxyflavanone. mdpi.comencyclopedia.pub
The formation of this specific flavanone (B1672756) precursor is initiated by the action of flavonoid 6-hydroxylase (F6H) on liquiritigenin. encyclopedia.pubresearchgate.net IFS then acts on 6,7,4'-trihydroxyflavanone, catalyzing the migration of the B-ring from the C-2 to the C-3 position of the C-ring, which results in the formation of a 2-hydroxyisoflavanone (B8725905) intermediate, specifically 2,6,7,4'-tetrahydroxyisoflavanone (B1260969). mdpi.comencyclopedia.pub This reaction is a hallmark of isoflavonoid biosynthesis. frontiersin.org
| Enzyme | Substrate(s) | Product(s) | Plant Source Example(s) |
| Flavonoid 6-hydroxylase (F6H) | Liquiritigenin | 6,7,4'-Trihydroxyflavanone | Soybean (Glycine max) |
| Isoflavone Synthase (IFS) | 6,7,4'-Trihydroxyflavanone | 2,6,7,4'-Tetrahydroxyisoflavanone | Leguminous plants |
2-Hydroxyisoflavanone Dehydratase (HID) Role
Following the action of IFS, the resulting 2-hydroxyisoflavanone intermediate is often unstable. frontiersin.org Its conversion to the corresponding isoflavone is facilitated by the enzyme 2-hydroxyisoflavanone dehydratase (HID). researchgate.netnih.gov HID catalyzes the dehydration of the 2-hydroxyisoflavanone, leading to the formation of a double bond between C-2 and C-3 of the C-ring, thereby yielding the stable isoflavone structure. encyclopedia.pub
In the biosynthetic pathway leading to this compound, HID acts on 2,6,7,4'-tetrahydroxyisoflavanone to produce 6,7,4'-trihydroxyisoflavone (6-hydroxydaidzein). mdpi.comencyclopedia.pub The coordinated action of IFS and HID is crucial for the efficient production of isoflavones in plants. nih.gov Some research indicates that this dehydration can also occur spontaneously, though the enzymatic catalysis by HID is considered a key step. researchgate.net
| Enzyme | Substrate(s) | Product(s) | Plant Source Example(s) |
| 2-Hydroxyisoflavanone Dehydratase (HID) | 2,6,7,4'-Tetrahydroxyisoflavanone | 6,7,4'-Trihydroxyisoflavone (6-hydroxydaidzein) | Soybean (Glycine max) |
Reduction and Demethylation Processes
The final step in the biosynthesis of this compound is the reduction of its isoflavone precursor, 6-hydroxydaidzein. This reduction typically involves the saturation of the double bond in the C-ring of the isoflavone, converting it into an isoflavan. beilstein-journals.orghelsinki.fi This transformation is generally carried out by isoflavone reductases. While the specific reductase responsible for the conversion of 6-hydroxydaidzein to this compound is not extensively characterized in all organisms, the general mechanism of isoflavone reduction is a known metabolic process. beilstein-journals.org
Demethylation processes are also relevant in the broader context of isoflavonoid biosynthesis, often occurring at various stages to modify the final structure and activity of the compounds. For instance, the formation of some isoflavonoids involves the demethylation of methoxylated precursors. encyclopedia.pubnih.gov In the specific pathway to this compound, the precursor 6-hydroxydaidzein is directly hydroxylated and does not require a demethylation step for the formation of its core structure. However, related pathways, such as the formation of glycitein from 6-hydroxydaidzein, involve a methylation step catalyzed by an O-methyltransferase. mdpi.comencyclopedia.pub
| Process | Precursor(s) | Product(s) | Enzyme Class (General) |
| Reduction | 6,7,4'-Trihydroxyisoflavone (6-hydroxydaidzein) | This compound | Isoflavone Reductase |
| Methylation (Related Pathway) | 6,7,4'-Trihydroxyisoflavone (6-hydroxydaidzein) | Glycitein | O-methyltransferase |
Molecular and Cellular Mechanisms of Action of 6,7,4 Trihydroxyisoflavan
Modulation of Eicosanoid Pathways
Eicosanoids are potent signaling molecules derived from the oxidation of 20-carbon fatty acids, such as arachidonic acid. wikipedia.org They play a crucial role in inflammatory processes. wikipedia.orgmetwarebio.com The modulation of eicosanoid pathways is a key mechanism through which certain compounds exert their anti-inflammatory effects. nih.goveuropa.eu
Research has shown that some isoflavonoids can inhibit the activity of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes. czu.czresearchgate.netscielo.br 5-LOX catalyzes the initial steps in the conversion of arachidonic acid into pro-inflammatory leukotrienes. semanticscholar.orgnih.govplos.org The inhibition of this enzyme is a significant target for anti-inflammatory therapies. acs.orgacademicjournals.orgcore.ac.uk
While direct studies on 6,7,4'-trihydroxyisoflavan are limited, related isoflavonoids have demonstrated notable 5-LOX inhibitory activity. For instance, the isoflavan (B600510) equol (B1671563), a metabolite of daidzein (B1669772), has been shown to inhibit 5-lipoxygenase activity. nih.govbjherbest.com This suggests that isoflavans as a class of compounds may interact with and modulate the 5-LOX pathway.
Table 1: Inhibition of 5-Lipoxygenase by Related Isoflavonoids
| Compound | IC50 Value (5-LOX Inhibition) | Cell Type |
|---|---|---|
| Equol | ~200 nmol/L (for LTB4 production) | Human neutrophils |
| Daidzein | >1000 nmol/L (for LTB4 production) | Human neutrophils |
| Dihydrodaidzein (B191008) | >1000 nmol/L (for LTB4 production) | Human neutrophils |
IC50 values represent the concentration required to inhibit 50% of the enzyme's activity.
The inhibition of 5-LOX directly impacts the biosynthesis of leukotrienes, a family of inflammatory mediators. hmdb.cabiosciencepharma.compharmgkb.org The leukotriene biosynthetic pathway begins with the conversion of arachidonic acid to leukotriene A4 (LTA4) by 5-LOX. semanticscholar.org LTA4 is then further metabolized to either leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). semanticscholar.orgbiosciencepharma.comnih.gov
By inhibiting 5-LOX, compounds can effectively decrease the production of these pro-inflammatory leukotrienes. nih.gov For example, equol significantly inhibits the production of LTB4 in human neutrophils, demonstrating a direct impact on the leukotriene biosynthetic pathway. nih.gov This interruption of leukotriene synthesis is a primary mechanism for the anti-inflammatory effects observed with certain isoflavonoids. czu.cz
Inhibition of 5-Lipoxygenase (5-LOX) Activity
Cell Cycle Regulation and Proliferation Control
The cell cycle is a fundamental process that governs the division of cells. wikipedia.orgkegg.jp It is tightly regulated by a series of checkpoints that ensure the fidelity of cell division. wikipedia.orgnih.gov Dysregulation of the cell cycle can lead to uncontrolled cell proliferation, a hallmark of cancer. wikipedia.org
Cyclin-dependent kinases (CDKs) are a family of protein kinases that are central to the regulation of the cell cycle. kegg.jpgenenames.org The activity of CDKs is dependent on their association with regulatory proteins called cyclins. nih.gov Specific cyclin-CDK complexes are responsible for driving the cell through different phases of the cell cycle. kegg.jp
CDK1 and CDK2 are key players in the progression of the cell cycle. genenames.orgguidetopharmacology.org While direct evidence for this compound is not available, other flavonoids have been shown to modulate the activity of these kinases, suggesting a potential mechanism for isoflavonoids in cell cycle control.
Cell cycle arrest is a crucial mechanism to halt the proliferation of damaged cells. aging-us.comelifesciences.org This arrest can occur at various checkpoints, including the G1, S, and G2/M phases. wikipedia.org The induction of cell cycle arrest is a common mechanism by which anti-proliferative agents exert their effects.
While specific studies on this compound's effect on cell cycle arrest are not detailed in the provided results, the general ability of flavonoids to influence cell cycle progression suggests this as a plausible area of action.
Targeting Cyclin-Dependent Kinases (CDK1 and CDK2)
Signal Transduction Pathway Modulation
Signal transduction pathways are complex networks within cells that convert external signals into specific cellular responses. anygenes.comkhanacademy.org These pathways are critical for a wide range of cellular functions, including growth, differentiation, and survival. anygenes.com
Flavonoids have been shown to modulate various signal transduction pathways, including the PI3K/Akt and MAPK pathways. nih.gov These pathways are involved in regulating cell survival and apoptosis. nih.gov For instance, some flavonoids can activate the ERK signaling pathway, which can promote neurite outgrowth and enhance cellular antioxidant defenses. nih.gov The ability of flavonoids to interact with these signaling cascades highlights a broad mechanism by which they can influence cellular function. nih.gov The modulation of these pathways can affect protein phosphorylation and gene expression, leading to significant changes in cellular behavior. nih.govlidsen.com
ATP-Competitive Inhibition of Phosphoinositide 3-Kinase (PI3K)
This compound has been identified as a direct inhibitor of phosphoinositide 3-kinase (PI3K), a key enzyme in cellular signaling pathways that regulate cell growth, proliferation, and differentiation. nih.gov Research has demonstrated that this inhibition occurs in an ATP-competitive manner, meaning that this compound binds to the ATP-binding pocket of the PI3K enzyme, thereby preventing the natural substrate, adenosine (B11128) triphosphate (ATP), from binding and initiating the kinase activity. nih.govoncotarget.com
In a study utilizing 3T3-L1 preadipocytes, this compound was shown to directly bind to PI3K and inhibit its activity. nih.gov This mode of action is significant as the PI3K/Akt signaling pathway is a critical component in the process of adipogenesis. nih.gov The competitive nature of the inhibition suggests a direct interaction with the catalytic site of the enzyme, a common mechanism for many kinase inhibitors. thno.orgmdpi.comnih.gov
| Compound | Target Enzyme | Inhibition Mechanism | Cell Model | Reference |
| This compound | Phosphoinositide 3-Kinase (PI3K) | ATP-Competitive | 3T3-L1 preadipocytes | nih.gov |
Downstream Signaling Cascade Effects (e.g., Adipogenesis Suppression)
The ATP-competitive inhibition of PI3K by this compound triggers a cascade of downstream effects, most notably the suppression of adipogenesis, the process of fat cell formation. nih.gov By inhibiting PI3K, this compound effectively attenuates the PI3K/Akt signaling pathway. nih.gov This disruption prevents the subsequent activation of key transcription factors necessary for adipocyte differentiation.
Specifically, the suppression of the PI3K/Akt pathway leads to a significant decrease in the protein expression of peroxisome proliferator-activated receptor-γ (PPARγ) and CCAAT/enhancer-binding protein-α (C/EBPα). nih.gov These two transcription factors are master regulators of adipogenesis, and their downregulation is a key factor in the anti-adipogenic activity of this compound. nih.govmdpi.com Studies have shown that at concentrations of 40 and 80 μM, this compound significantly inhibits lipid accumulation in 3T3-L1 preadipocytes induced to differentiate. nih.gov This effect is attributed to both the suppression of cell proliferation and the induction of cell cycle arrest in the early stages of adipogenesis. nih.gov
| Effect of this compound | Downstream Target | Outcome | Cell Model | Reference |
| PI3K/Akt pathway attenuation | PPARγ | Decreased protein expression | 3T3-L1 preadipocytes | nih.gov |
| PI3K/Akt pathway attenuation | C/EBPα | Decreased protein expression | 3T3-L1 preadipocytes | nih.gov |
| Inhibition of adipogenesis | Lipid accumulation | Significant suppression | 3T3-L1 preadipocytes | nih.gov |
Interaction with Other Cellular Targets and Enzymes
Topoisomerase Inhibition
Beyond its effects on signaling kinases, this compound has been associated with the inhibition of topoisomerases. scilit.com Topoisomerases are essential enzymes that manage the topology of DNA during processes like replication, transcription, and recombination. derpharmachemica.combiochempeg.com By inhibiting these enzymes, compounds can induce breaks in the DNA strands, leading to cell cycle arrest and apoptosis. biochempeg.commdpi.com While the specific mechanisms of this compound's interaction with topoisomerases are not as extensively detailed as its PI3K inhibition, its classification among isoflavones with this activity suggests a potential role in modulating DNA integrity. scilit.com
Protein Kinase C (PKC)α Inhibition
Research indicates that this compound also interacts with Protein Kinase C (PKC), specifically inhibiting the PKCα isoform. nih.gov PKCα is a member of the conventional PKC subfamily and is involved in a wide array of cellular processes, including cell proliferation, differentiation, and apoptosis. medcraveonline.comnih.gov The inhibition of PKCα by certain compounds has been shown to selectively target specific cell types, such as cancer stem cells. nih.gov
The mechanism of inhibition can vary, with some inhibitors acting competitively at the ATP-binding site, while others may have different modes of action. nih.govlu.se For instance, the inhibitor Gö6976 is known to specifically inhibit conventional PKC isoforms like PKCα. frontiersin.orgnih.gov While the precise molecular interaction between this compound and PKCα requires further elucidation, its ability to inhibit this kinase suggests a broader impact on cellular signaling pathways than just the PI3K cascade. nih.gov
| Cellular Target | Specific Isoform/Type | Reported Activity | Reference |
| Topoisomerase | Not specified | Inhibition | scilit.com |
| Protein Kinase C (PKC) | PKCα | Inhibition | nih.gov |
Preclinical Biological Activities of 6,7,4 Trihydroxyisoflavan
Anti-Inflammatory Effects
In Vitro Studies on Leukocytes
The anti-inflammatory potential of isoflavonoids, including 6,7,4'-Trihydroxyisoflavan, has been a subject of scientific investigation. In vitro studies provide a foundational understanding of how these compounds interact with immune cells like leukocytes. One common method to assess anti-inflammatory activity in vitro is the inhibition of leukocyte migration, a key process in the inflammatory response. scielo.br This is often evaluated using a Boyden chamber assay, which measures the ability of a substance to prevent leukocytes from moving towards a chemical attractant (chemotaxis). scielo.br
Another critical aspect of the inflammatory process is the production of pro-inflammatory cytokines. Research on various flavonoids has shown that they can suppress the overexpression of these biomarkers. nih.gov For instance, studies on related flavonoid structures have demonstrated a reduction in pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). nih.gov Furthermore, some flavonoids have been observed to enhance the production of the anti-inflammatory cytokine IL-10. nih.gov The denaturation of proteins is a well-documented cause of inflammation, and the ability of a compound to inhibit this process can be indicative of its anti-inflammatory potential. gcla.go.tzphcogres.com
Anti-Inflammatory Potential in Experimental Models
The anti-inflammatory properties of various phytochemicals have been further explored in preclinical in vivo models. mdpi.com These experimental models are crucial for observing the physiological effects of a compound in a living organism. mdpi.com A widely used model for acute inflammation is the carrageenan-induced paw edema in rodents. scielo.brplos.orgfrontiersin.org In this model, an inflammatory agent (carrageenan) is injected into the paw, causing swelling. The efficacy of a potential anti-inflammatory agent is then measured by its ability to reduce this edema. scielo.brplos.orgfrontiersin.org
Another model, lipopolysaccharide (LPS)-induced peritonitis in mice, is used to study the migration of leukocytes into the peritoneal cavity and the release of inflammatory mediators. nih.gov Pre-treatment with certain flavonoids has been shown to decrease leukocyte migration and lower the concentrations of pro-inflammatory cytokines in this model. nih.gov These animal models provide valuable data on the potential therapeutic applications of compounds for inflammatory conditions. mdpi.com
Antimicrobial and Antifungal Properties
Activity against Bacterial Strains (e.g., S. aureus)
The antibacterial effects of flavonoids are a significant area of research, with studies investigating their efficacy against a range of pathogenic bacteria, including Staphylococcus aureus (S. aureus). researchgate.net S. aureus is a versatile pathogen capable of causing a spectrum of illnesses, from minor skin infections to life-threatening diseases. nih.gov The emergence of antibiotic-resistant strains, such as methicillin-resistant S. aureus (MRSA), has intensified the search for new antimicrobial agents. researchgate.net
The structural features of flavonoids play a crucial role in their antibacterial activity. For example, the presence and position of hydroxyl groups on the aromatic rings can influence their effectiveness. researchgate.netmdpi.com Some studies suggest that isoflavonoids can exhibit significant activity against both methicillin-susceptible and methicillin-resistant strains of S. aureus. researchgate.net The evaluation of antibacterial activity is often determined by methods such as the agar (B569324) diffusion method (well and disc variants) and microdilution assays to determine the minimum inhibitory concentration (MIC). researchgate.net
Phytoalexin-Mediated Antifungal Activity
Phytoalexins are low molecular weight antimicrobial compounds produced by plants in response to stress, including microbial infections. nih.gov Isoflavonoids are a major class of phytoalexins, particularly within the Leguminosae family. researchgate.net The production of these compounds is a key defense mechanism for plants against invading fungal pathogens. nih.gov
The antifungal activity of isoflavonoid (B1168493) phytoalexins has been demonstrated against various fungi. researchgate.net For example, in TLC bioassays against Cladosporium herbarum, certain isoflavans have shown inhibitory effects on fungal growth. researchgate.net The fungitoxicity of phytoalexins can manifest as the inhibition of germ-tube elongation, mycelial growth, or mycelial dry weight. nih.gov The effectiveness of a phytoalexin can vary depending on its specific chemical structure. nih.gov For instance, the presence of hydroxyl groups at specific positions can enhance antifungal activity. cabidigitallibrary.org
Mechanisms of Microbial Growth Inhibition
The mechanisms by which flavonoids inhibit microbial growth are multifaceted. researchgate.net For bacteria, these mechanisms can include the inhibition of nucleic acid synthesis, cytoplasmic membrane function, and energy metabolism. researchgate.net Flavonoids can alter the permeability of the microbial cell membrane, leading to the disruption of normal cellular processes. researchgate.netmdpi.com The interaction of flavonoids with bacterial cells can lead to a bacteriostatic effect, where bacterial growth is suppressed, or a bactericidal effect, resulting in cell death. mdpi.com
In fungi, phytoalexins can inhibit growth through various means. The specific mechanism of action can be influenced by the chemical structure of the phytoalexin. escholarship.org For example, some phytoalexins may interfere with fungal cell membrane integrity or vital enzymatic processes. The accumulation of phytoalexins at the site of infection can prevent the spread of the fungus. cabidigitallibrary.org The study of these mechanisms is crucial for understanding how these natural compounds can be utilized to control microbial growth. nih.govlibretexts.orgmdpi.com
Antiproliferative and Chemopreventive Potential
The isoflavone (B191592) this compound, a metabolite of daidzein (B1669772), has demonstrated notable antiproliferative and chemopreventive activities in preclinical studies. nih.govchemsrc.com These investigations highlight its potential as an agent for cancer treatment and prevention, particularly in colon cancer.
In Vitro Inhibition of Cancer Cell Lines (e.g., HCT-116, DLD1)
In laboratory settings, this compound has shown significant inhibitory effects on the growth of human colon cancer cell lines. nih.gov Studies have revealed that this compound can suppress the proliferation of both HCT-116 and DLD1 cells in a manner that is dependent on both dose and time, without causing cytotoxicity. chemsrc.com The antiproliferative effects of this compound in HCT-116 cells are reportedly more potent than those of its parent compound, daidzein. nih.gov
The mechanism behind this antiproliferative activity involves the induction of cell cycle arrest. Specifically, in HCT-116 cells, this compound causes the cells to halt at the S and G2/M phases of the cell cycle. nih.govnih.gov This is achieved through the direct inhibition of cyclin-dependent kinase 1 (CDK1) and cyclin-dependent kinase 2 (CDK2), key enzymes that regulate cell cycle progression. nih.govnih.gov The compound has been shown to bind directly to these kinases, thereby inhibiting their activity. nih.govnih.gov Furthermore, it effectively suppresses the expression of CDK2. nih.gov
Table 1: In Vitro Effects of this compound on Cancer Cell Lines
| Cell Line | Effect | Mechanism of Action |
|---|---|---|
| HCT-116 | Suppressed anchorage-dependent and -independent growth. nih.gov | Induces cell cycle arrest at S and G2/M phases. nih.govnih.gov Directly inhibits CDK1 and CDK2 activity. nih.govnih.gov Suppresses expression of CDK2. nih.gov |
| DLD1 | Suppressed anchorage-dependent growth. chemsrc.com | Dose- and time-dependent growth suppression. chemsrc.com |
In Vivo Animal Model Studies (e.g., Tumor Suppression in Mice)
The anticancer potential of this compound has also been demonstrated in animal models. In a xenograft mouse model using HCT-116 cells, treatment with this isoflavone led to a significant reduction in tumor growth, volume, and weight. nih.govnih.gov This in vivo efficacy corresponds with the in vitro findings, as the compound was found to directly bind to and suppress the activity of CDK1 and CDK2 within the tumors. nih.govnih.gov These results suggest that this compound can effectively inhibit tumorigenicity in a living system. chemsrc.comnih.gov
Table 2: In Vivo Effects of this compound in Animal Models
| Animal Model | Cancer Cell Line | Treatment | Outcome |
|---|---|---|---|
| Xenograft Mouse Model | HCT-116 | Intraperitoneal injection of this compound. chemsrc.com | Significantly decreased tumor growth, volume, and weight. nih.govnih.gov Suppressed CDK1 and CDK2 activity in tumors. nih.govnih.gov |
Antioxidant Capacity
Radical Scavenging Activities
Antioxidant activity is often evaluated by the ability of a compound to scavenge free radicals. While specific data on the radical scavenging activity of this compound is not extensively detailed in the provided context, flavonoids, the class of compounds to which it belongs, are well-known for their ability to scavenge radicals such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) radical cation. tjpr.orgwoodj.org The effectiveness of flavonoids in this regard is often linked to their chemical structure, particularly the presence and arrangement of hydroxyl groups which can donate hydrogen atoms to neutralize free radicals. tjpr.org
Protective Effects against Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, can lead to cellular damage. frontiersin.org Natural antioxidants play a crucial role in mitigating this damage. semanticscholar.org Flavonoids from various plant sources have demonstrated protective effects against oxidative damage induced by agents like 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH) in cellular models. mdpi.com They can achieve this by maintaining the balance of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px), and by reducing markers of lipid peroxidation like malondialdehyde (MDA). mdpi.com Although direct studies on this compound's protective effects against specific inducers of oxidative stress are not detailed, its classification as a flavonoid with antioxidant properties suggests it likely contributes to cellular protection against oxidative damage. chemsrc.com
Structure Activity Relationship Sar Studies of 6,7,4 Trihydroxyisoflavan
Influence of Hydroxyl Group Positions on Biological Activity
The number and location of hydroxyl groups on the isoflavan (B600510) skeleton are critical for its biological actions. nih.gov
The presence of hydroxyl groups at the C-6 position on the A ring and the C-4' position on the B ring is particularly significant for the biological activity of isoflavonoids. koreascience.kr Hydroxylation at the C-4' position is considered of utmost importance for antioxidant activity. nih.gov In the context of antibacterial effects, the hydroxyl group at C-6 has been shown to play an important role. czu.cz For instance, demethyltexasin, which possesses hydroxyl groups at the C-6, C-7, and C-4' positions, demonstrates notable antibacterial activity. czu.cz
Studies on various isoflavonoids have highlighted that the presence of a hydroxyl group on the B ring, particularly at the C-4' position, generally enhances antioxidative activity. koreascience.kr For example, genistein (B1671435), with a hydroxyl group at C-4', exhibits higher radical scavenging activity compared to biochanin A, which has a methoxyl group at the same position. koreascience.kr
Significance of C-6 and C-4' Hydroxylation
Role of Chroman Ring Oxidation State (Isoflavan vs. Isoflavone)
The oxidation state of the chroman ring, specifically the difference between an isoflavan and an isoflavone (B191592), significantly modulates biological activity. Isoflavans, which lack the 2,3-double bond and the 4-oxo group found in isoflavones, often exhibit enhanced antioxidant properties. nih.govkoreascience.kr The absence of this double bond in the C-ring of the isoflavonoid (B1168493) structure is believed to increase antioxidant activity. koreascience.kr For example, equol (B1671563) and its hydroxylated derivatives, which are isoflavans, have been identified as more potent antioxidants than their parent isoflavone compounds. nih.gov This suggests that the saturation of the C-ring in the isoflavan structure is a favorable feature for antioxidant capacity.
| Feature | Isoflavan (e.g., 6,7,4'-Trihydroxyisoflavan) | Isoflavone (e.g., Daidzein) |
| C-Ring Structure | Saturated (no double bond between C-2 and C-3) | Unsaturated (double bond between C-2 and C-3) |
| C-4 Position | No oxo group | 4-oxo (carbonyl) group |
| Antioxidant Activity | Generally enhanced | Generally lower than corresponding isoflavans |
Substituent Effects on Ring B on Pharmacological Properties
Substituents on the B ring of the isoflavan structure can significantly influence its pharmacological properties. The electronic effects of these substituents, whether they are electron-donating or electron-withdrawing, can alter the molecule's reactivity and interaction with biological targets. nih.govlibretexts.org
Hydroxylation on the B-ring is a key factor. For instance, the addition of a hydroxyl group at the C-3' position on the B-ring can increase antioxidant activity. koreascience.kr The presence of a catechol (ortho-dihydroxy) moiety on either the A or B ring is often associated with high radical scavenging activity. researchgate.net Conversely, methylation of a hydroxyl group on the B-ring, such as at the C-4' position, has been shown to weaken certain biological activities. nih.gov
The nature of the substituent also dictates the primary mechanism of antioxidant action. For instance, the electronic effect of a substituent can be governed by either resonance or inductive/field effects, which in turn influences the bond dissociation enthalpy (BDE) of the hydroxyl groups and the preferred mechanism of free radical scavenging (e.g., hydrogen atom transfer vs. sequential proton loss electron transfer). nih.gov
Comparative Analysis with Analogous Isoflavonoid Structures
To understand the unique properties of this compound, it is useful to compare it with structurally related isoflavonoids.
Equol: Equol (7,4'-dihydroxyisoflavan) is a well-studied isoflavan and a metabolite of daidzein (B1669772). psu.educabidigitallibrary.org this compound is the 6-hydroxy derivative of equol. psu.edu Both compounds are potent antioxidants, but the additional hydroxyl group in this compound can further modulate its activity. nih.govmdpi.com Equol itself has shown superior antioxidant properties compared to many other isoflavones. psu.edu
Daidzein: Daidzein (7,4'-dihydroxyisoflavone) is the isoflavone precursor to equol and, through further metabolism, to this compound. psu.edunih.gov As an isoflavone, daidzein is generally less potent as an antioxidant compared to its isoflavan metabolites like equol and this compound due to the presence of the 2,3-double bond and 4-oxo group. nih.govkoreascience.kr
Genistein: Genistein (5,7,4'-trihydroxyisoflavone) is another major isoflavone. While it shares the 7 and 4' hydroxylation pattern with daidzein, it possesses an additional hydroxyl group at the C-5 position. This C-5 hydroxyl group is known to be of moderate importance for antioxidant activity. nih.gov However, like daidzein, its isoflavone structure renders it a less potent antioxidant than the corresponding isoflavan. nih.gov
| Compound | Structure Class | Key Structural Differences from this compound | Notable Activity Comparison |
| Equol | Isoflavan | Lacks the C-6 hydroxyl group. | Both are potent antioxidants; the C-6 OH group in this compound can further influence properties like antibacterial activity. nih.govczu.cz |
| Daidzein | Isoflavone | Lacks the C-6 hydroxyl group and possesses a C2-C3 double bond and a C4-oxo group. | This compound generally shows stronger antioxidant activity due to its saturated C-ring. nih.govkoreascience.kr |
| Genistein | Isoflavone | Has a C-5 hydroxyl group instead of C-6, and possesses a C2-C3 double bond and a C4-oxo group. | The position of the third hydroxyl group (C-6 vs. C-5) and the saturation of the C-ring lead to differences in their biological profiles. nih.gov |
Synthetic Approaches and Chemical Derivatization of 6,7,4 Trihydroxyisoflavan
Chemical Synthesis Routes
The chemical synthesis of 6,7,4'-trihydroxyisoflavan typically involves the creation of the corresponding isoflavone (B191592), 6,7,4'-trihydroxyisoflavone (B192597) (also known as 6-hydroxydaidzein), followed by reduction of the heterocyclic C-ring. helsinki.ficaymanchem.com Key strategies include the hydrogenation of isoflavones and assembly of the isoflavone core from simpler precursors like deoxybenzoins.
Hydrogenation is a common method for converting isoflavones into isoflavans. This process involves the reduction of the double bond at the C2-C3 position and the carbonyl group at the C4 position of the isoflavone core. tandfonline.com The synthesis of this compound can be achieved by the hydrogenation of its corresponding isoflavone, 6,7,4'-trihydroxyisoflavone.
The process is analogous to the well-documented hydrogenation of daidzein (B1669772) to produce equol (B1671563) (7,4'-dihydroxyisoflavan) or the reduction of genistein (B1671435) to isoflavan-4',5,7-triol. publish.csiro.au Typically, the reaction is performed using a catalyst in a suitable solvent under a hydrogen atmosphere. The efficiency and outcome of the hydrogenation can be sensitive to the reaction conditions, including the choice of catalyst, solvent, temperature, and pressure. publish.csiro.au In some cases, protecting the hydroxyl groups, for instance by acetylation, can improve solubility and yield. publish.csiro.au For example, the hydrogenation of O,O-diacetyldaidzein is often more convenient than that of daidzein itself due to its higher solubility in solvents like acetic acid. publish.csiro.au After hydrogenation, the acetyl protecting groups are removed by hydrolysis to yield the final isoflavan (B600510). publish.csiro.au
The bacterial biosynthesis of related isoflavans like equol from daidzein also proceeds through a series of reduction reactions, involving intermediates such as dihydrodaidzein (B191008) and tetrahydrodaidzein, highlighting the stepwise nature of this conversion. nih.govnih.gov
Palladium on carbon (Pd/C) is a widely used and effective catalyst for the hydrogenation of isoflavones. mdpi.com The reduction of the isoflavone scaffold to an isoflavan involves the saturation of the C-ring. Catalytic hydrogenation over Pd/C can lead to a mixture of products, including the isoflavanone, isoflavene, and the desired isoflavan, depending on the precise conditions. tandfonline.com
For the synthesis of (±)-equol from daidzein, a specific method involves using a Pd/C catalyst that has been pre-treated by shaking in an atmosphere of oxygen for several days. publish.csiro.au This activated catalyst promotes a rapid and complete conversion, often within 15-30 minutes. publish.csiro.au However, this method can require a large amount of the catalyst. publish.csiro.au Using commercial-grade Pd/C without this pre-treatment often results in very slow or no reaction at atmospheric pressure. publish.csiro.au
Catalytic transfer hydrogenation offers an alternative to using hydrogen gas. This method employs hydrogen donors like formic acid or its salts in the presence of Pd/C. tandfonline.com It is known to be a selective method for reducing the carbon-carbon double bond in conjugated systems to yield isoflavanones, which are intermediates in the full reduction to isoflavans. tandfonline.com One of the advantages of this technique is that it can often be performed on hydroxy-isoflavones without the need for protecting groups. tandfonline.com
| Method | Catalyst | Hydrogen Source | Key Features | Typical Precursor | Typical Product |
|---|---|---|---|---|---|
| Catalytic Hydrogenation | Pd/C (pre-activated with O₂) | H₂ gas | Rapid conversion; may require large catalyst amount. publish.csiro.au | Daidzein / Diacetyldaidzein | Equol (Isoflavan) |
| Catalytic Transfer Hydrogenation | 10% Pd/C | Formic acid / Ammonium formate | Selective reduction to isoflavanone; no protection of hydroxyl groups needed. tandfonline.com | Hydroxy-isoflavones | Isoflavanones |
The deoxybenzoin (B349326) route is a foundational and versatile strategy for constructing the isoflavone skeleton, which can then be reduced to the target isoflavan. rsc.orgrsc.org This approach involves two main steps:
Formation of a 2-hydroxydeoxybenzoin: This intermediate is typically synthesized via a Friedel-Crafts acylation of a substituted phenol (B47542) with a substituted phenylacetic acid or its derivative (e.g., acyl chloride, nitrile). rsc.orgnih.gov For 6,7,4'-trihydroxyisoflavone, the required precursors would be 1,2,4-trihydroxybenzene (for the A-ring) and 4-hydroxyphenylacetic acid (for the B-ring).
Ring Closure with a C1 Synthon: The deoxybenzoin is then treated with a reagent that provides a single carbon atom to form the heterocyclic C-ring. scirp.org A variety of C1 synthons can be used, including ethyl formate, triethyl orthoformate, or N,N-dimethylformamide (DMF), often in the presence of a catalyst or condensing agent like BF₃∙Et₂O, POCl₃, or a base. rsc.orgscirp.orgresearchgate.net
This method allows for significant variation in the substitution patterns on both the A and B rings by choosing appropriately substituted starting materials. nih.gov However, the reaction conditions, particularly the acidic nature of the Friedel-Crafts acylation, may require the use of protecting groups for sensitive functionalities. rsc.org Once the 6,7,4'-trihydroxyisoflavone precursor is synthesized via this route, it is subsequently reduced to this compound using the catalytic hydrogenation methods described previously. clockss.org
Catalytic Reduction Methods (e.g., Pd/C)
Derivatization Strategies for Modified Bioactivity
Derivatization is a key strategy for optimizing the biological properties of a lead compound like this compound. By systematically modifying its chemical structure, researchers can enhance potency, alter selectivity, improve pharmacokinetic properties, and probe the interactions between the molecule and its biological target.
The number and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups on the isoflavonoid (B1168493) skeleton are crucial determinants of biological activity. czu.cz Structure-activity relationship studies on related isoflavonoids have shown that these functional groups significantly influence their anti-inflammatory and antimicrobial effects. czu.cz
For example, studies on a series of isoflavonoids revealed that the presence of a methoxy group at the C-4' position of the B-ring, combined with at least one hydroxyl group on the A-ring (at C-5 or C-7), was important for anti-inflammatory activity. czu.cz In contrast, compounds with two methoxy groups or only a single hydroxyl group tended to show little or no inhibitory effect. czu.cz
Applying this logic to this compound, synthetic modifications could include:
Selective Methoxyaltion: Converting one or more of the hydroxyl groups at the C-6, C-7, or C-4' positions to methoxy groups. This would create analogues like 7,4'-dihydroxy-6-methoxyisoflavan or 6,4'-dihydroxy-7-methoxyisoflavan. helsinki.fi
Selective Demethylation: If starting from a methoxylated precursor, selectively removing methyl groups to expose hydroxyls at specific positions can also be used to fine-tune activity.
These modifications alter the molecule's polarity, hydrogen-bonding capacity, and steric profile, which in turn affects its interaction with enzymes and receptors.
The synthesis of a library of analogues is fundamental to exploring the structure-activity relationship (SAR). nih.gov SAR studies aim to identify the key chemical features (pharmacophores) responsible for a compound's biological effects. mdpi.com For this compound, this involves creating a series of related molecules where specific parts of the structure are systematically altered.
Strategies for generating analogues for SAR exploration include:
Modification of Substituents: Besides altering hydroxyl and methoxy groups, other functional groups (e.g., halogens, alkyl chains, prenyl groups) can be introduced onto the aromatic rings to probe electronic and steric requirements for activity. nih.govfrontiersin.org
Scaffold Hopping: Replacing the isoflavan core with other heterocyclic systems while maintaining the key spatial arrangement of functional groups.
Positional Isomerism: Moving the existing hydroxyl groups to different positions on the rings to determine which locations are most critical for activity. For example, synthesizing isomers like 7,2',4'-trihydroxyisoflavan could reveal the importance of the B-ring's substitution pattern. apsnet.org
Analytical Methodologies for Characterization and Quantification of 6,7,4 Trihydroxyisoflavan
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for determining the molecular structure of 6,7,4'-Trihydroxyisoflavan. Techniques such as Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed information about the compound's atomic connectivity and electronic system.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of an isoflavanoid is determined by its chromophoric system, which consists of the A- and B-rings. ijims.com The absorption pattern is sensitive to the hydroxylation pattern on these rings. ijims.com For this compound, which possesses a di-hydroxylated A-ring and a mono-hydroxylated B-ring, two primary absorption bands are expected. Band I, corresponding to the B-ring cinnamoyl system, and Band II, associated with the A-ring benzoyl system, are characteristic. ijims.com While specific absorption maxima (λmax) for this compound are not broadly published, related flavones with a 7,4'-dihydroxy substitution pattern typically show a Band I absorption around 300-380 nm and a Band II absorption in the 240-280 nm range in solvents like methanol (B129727) or ethanol. ijims.com The precise λmax is influenced by the solvent and the presence of shift reagents, which can help confirm the location of free hydroxyl groups. ijims.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful tool for the definitive structural elucidation of this compound. One-dimensional (¹H NMR, ¹³C NMR) and two-dimensional (COSY, HMBC) experiments are used to assign the chemical shifts of all protons and carbons in the molecule. The ¹H NMR spectrum provides information on the aromatic protons of the A- and B-rings as well as the aliphatic protons on the C-ring. The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. Published data for this compound (Vestitol) provides precise chemical shifts. escholarship.org
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆) escholarship.org
| Position | ¹³C δ (ppm) | ¹H δ (ppm, mult., J in Hz) |
|---|---|---|
| 2 | 70.8 | 4.05 (ddd, J=10.5, 3.2, 1.6 Hz, H-2e) 3.78 (dd, J=10.3, 10.3 Hz, H-2a) |
| 3 | 38.0 | 3.06 (dddd, J=10.1, 10.1, 5.8, 4.1 Hz) |
| 4 | 30.1 | 2.77 (dd, J=15.7, 10.4 Hz, H-4a) 2.68 (ddd, J=16.0, 5.6, 1.1 Hz, H-4e) |
| 4a | 112.4 | - |
| 5 | 116.4 | 6.41 (s) |
| 6 | 147.1 | - |
| 7 | 144.9 | - |
| 8 | 104.0 | 6.18 (s) |
| 8a | 156.7 | - |
| 1' | 132.1 | - |
| 2' | 128.9 | 7.07 (d, J=8.4 Hz) |
| 3' | 115.9 | 6.69 (d, J=8.6 Hz) |
| 4' | 139.7 | - |
| 5' | 115.9 | 6.69 (d, J=8.6 Hz) |
| 6' | 128.9 | 7.07 (d, J=8.4 Hz) |
| 6-OH | - | 8.24 (s) |
| 7-OH | - | 8.66 (s) |
| 4'-OH | - | 9.22 (s) |
Chromatographic Methods for Separation and Identification
Chromatography is essential for isolating this compound from complex mixtures, such as plant extracts or biological fluids, prior to its identification and quantification.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of isoflavonoids. phcog.com Reversed-phase (RP) chromatography is predominantly used, where a non-polar stationary phase separates compounds based on their hydrophobicity. wikipedia.orguhplcs.com
Stationary Phase: The most widely used stationary phase is octadecylsilane (B103800) (C18 or ODS) bonded to silica (B1680970) particles. phcog.comwikipedia.org This provides excellent retention and separation for a broad range of moderately polar compounds like isoflavans.
Mobile Phase: A polar mobile phase, typically a gradient mixture of water and an organic solvent (modifier), is used. nacalai.com Acetonitrile (B52724) and methanol are the most common organic modifiers. wikipedia.org To improve peak shape and prevent the ionization of phenolic hydroxyl groups, a small amount of acid, such as formic acid or phosphoric acid, is usually added to the aqueous component of the mobile phase. rsc.org
Detection: A Diode Array Detector (DAD) is frequently coupled with HPLC, allowing for the simultaneous monitoring of absorbance at multiple wavelengths and providing UV spectral data for the eluting peaks, which aids in identification. phcog.com
Table 2: Typical HPLC Parameters for Isoflavan (B600510) Analysis
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) phcog.com |
| Mobile Phase A | Water with 0.1% Formic Acid or Phosphoric Acid rsc.org |
| Mobile Phase B | Acetonitrile or Methanol wikipedia.org |
| Elution Mode | Gradient elution (e.g., increasing percentage of Mobile Phase B over time) phcog.com |
| Flow Rate | 0.8 - 1.2 mL/min |
| Column Temperature | 25 - 40 °C phcog.com |
| Detector | Diode Array Detector (DAD) or UV Detector (monitoring ~280 nm) |
Gas Chromatography (GC)
Gas Chromatography (GC) can be used for isoflavanoid analysis, but due to the low volatility and high polarity of compounds like this compound, a chemical derivatization step is mandatory. rsc.orgrestek.com
Derivatization: The active hydroxyl groups of the isoflavan must be converted into more volatile and thermally stable derivatives. restek.com Silylation is the most common derivatization technique, where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group. restek.com Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS). restek.comthermofisher.com The reaction renders the molecule suitable for GC analysis. restek.com
Mass Spectrometry (MS) in Qualitative and Quantitative Analysis
Mass spectrometry provides critical information on the molecular weight and elemental composition of a compound and its fragments, making it a powerful tool for both identification and quantification.
LC-MS and GC-MS Applications
When coupled with chromatographic separation, mass spectrometry offers unparalleled sensitivity and selectivity.
LC-MS: The combination of Liquid Chromatography with Mass Spectrometry (LC-MS), particularly with tandem MS (MS/MS), is the gold standard for identifying isoflavonoids in complex samples. nih.gov Electrospray Ionization (ESI) is a common soft ionization technique that generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, minimizing initial fragmentation and providing clear molecular weight information.
GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) is used to analyze the derivatized (e.g., silylated) isoflavans. helsinki.fi Electron Ionization (EI) is typically used, which imparts high energy and results in extensive, reproducible fragmentation patterns that serve as a molecular fingerprint for identification. helsinki.fi
Fragmentation Pattern Analysis
The fragmentation pattern of an isoflavanoid in a mass spectrometer provides key structural clues. For isoflavans, the most characteristic fragmentation pathway is a retro-Diels-Alder (RDA) reaction, which involves the cleavage of the heterocyclic C-ring. researchgate.net This reaction breaks the C-ring at bonds 1-2 and 4-4a, or 2-3 and 4a-8a, yielding fragment ions that contain the intact A-ring or B-ring. The mass-to-charge (m/z) ratio of these fragments reveals the substitution pattern on each ring. researchgate.netacs.org
For this compound (Molecular Weight: 258.27 g/mol ), the RDA fragmentation of the protonated molecule [M+H]⁺ at m/z 259 would produce specific diagnostic ions.
Table 3: Predicted Key Retro-Diels-Alder (RDA) Fragmentation Ions for this compound in Positive Ion MS/MS
| Fragment Ion | Predicted m/z | Origin and Structural Information |
|---|---|---|
| [M+H]⁺ | 259 | Protonated molecular ion of this compound. |
| 1,3A⁺ Fragment | 153 | Resulting from RDA cleavage, this fragment contains the A-ring with its two hydroxyl groups at positions 6 and 7. Its m/z value is characteristic of a dihydroxy-substituted A-ring. nih.gov |
| 0,4B⁺ Fragment | 107 | Resulting from an alternative RDA cleavage, this fragment contains the B-ring with its single hydroxyl group at position 4'. Its m/z value is characteristic of a monohydroxy-substituted B-ring. |
Method Validation Principles for Research Applications
The validation of analytical methods is a critical process in phytochemical research to ensure that the chosen method is suitable for its intended purpose. ujpronline.comdemarcheiso17025.com It provides documented evidence that a method offers reliable, reproducible, and accurate data for the characterization and quantification of a specific analyte, such as this compound. ujpronline.comnih.gov For research applications, method validation demonstrates the scientific soundness of the measurements and confirms that the method is fit-for-purpose. elementlabsolutions.com The core principles of method validation include selectivity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). ujpronline.comddtjournal.net
Selectivity and Specificity
Selectivity refers to the ability of an analytical method to differentiate and quantify the analyte of interest in the presence of other components that may be expected to be present in the sample matrix. elementlabsolutions.comtandfonline.com Specificity is the ultimate form of selectivity, proving that the method can unequivocally assess the analyte without interference from impurities, degradation products, or matrix components. elementlabsolutions.com
In the analysis of this compound, which is often found in complex biological matrices (e.g., serum, urine) or plant extracts alongside other structurally similar isoflavones, selectivity is paramount. nih.govmdpi.com Techniques like High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS) are commonly employed. nih.govscielo.brmdpi.com
Chromatographic Separation: HPLC methods achieve selectivity by optimizing the stationary phase (e.g., C18 columns), mobile phase composition (e.g., acetonitrile and water with additives like formic or acetic acid), and gradient elution to resolve this compound from other compounds. scielo.brresearchgate.netmuni.cz
Detector Specificity: A DAD detector enhances selectivity by providing UV spectra of the eluted peaks, which can be compared to that of a pure standard of this compound. scielo.br Mass spectrometry offers even higher specificity by identifying the analyte based on its unique mass-to-charge ratio (m/z). nih.govmdpi.com For instance, in a liquid chromatography/electrospray ionization mass spectrometry (LC/ESI-MS) method, this compound (equol) was identified by its [M-H]⁻ ion at m/z 240.9, distinguishing it from other isoflavone (B191592) metabolites like daidzein (B1669772) (m/z 252.8) and genistein (B1671435) (m/z 268.8). nih.gov
Linearity and Range
Linearity demonstrates the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentration levels of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. demarcheiso17025.comelementlabsolutions.com
A linear relationship is typically established by analyzing a series of standards of known concentrations and plotting the instrument response against the concentration. mdpi.com The linearity is then evaluated by examining the correlation coefficient (r²) of the calibration curve, which should ideally be close to 1.0 (commonly ≥0.99). nih.govscielo.br
For the quantification of this compound and related isoflavones, linearity is determined across a range that encompasses the expected concentrations in research samples.
Table 1: Examples of Linearity Ranges for Isoflavone Analysis
| Analyte | Analytical Method | Linearity Range | Correlation Coefficient (r²) | Source |
|---|---|---|---|---|
| Equol (B1671563) (this compound) | LC/ESI-MS | 0.05 - 0.7 µM | Not Specified | nih.gov |
| Daidzein | UPLC-MS/MS | 0.25 - 1000 ng/mL | > 0.995 | mdpi.com |
| Genistein | UPLC-MS/MS | 1 - 1000 ng/mL | > 0.995 | mdpi.com |
| Daidzein | HPLC-DAD | 2.02 - 31.9 µg/mL | ≥ 0.99 | jst.go.jp |
| Genistein | HPLC-DAD | 1.95 - 32 µg/mL | ≥ 0.99 | jst.go.jp |
Accuracy
Accuracy represents the closeness of agreement between the measured value obtained by the method and the true value. elementlabsolutions.com It is often assessed through recovery studies, where a known amount of pure analyte (a "spike") is added to a blank matrix. The mixture is then analyzed, and the percentage of the spiked analyte that is detected (% recovery) is calculated. jst.go.jp
Acceptable recovery rates vary depending on the complexity of the matrix and the concentration of the analyte, but typically fall within the range of 80-120%. scielo.brinnovareacademics.in In the validation of an HPLC method for isoflavones in soy extracts, accuracy was demonstrated with recovery rates of 98.88% for daidzein and 98.12% for genistein. nih.gov Another study on phytotherapic capsules reported accuracy for six isoflavones ranging from 80% to 111.63% for intraday tests and 80% to 117.88% for interday tests. scielo.br
Table 2: Examples of Accuracy (Recovery) Data for Isoflavone Analysis
| Analyte(s) | Matrix | Spike Concentration | Average Recovery (%) | Source |
|---|---|---|---|---|
| Isoflavones (general) | Soy Sample | 831 µg/g | 105% | jst.go.jp |
| Isoflavones (general) | Soy Sample | 1663 µg/g | 94% | jst.go.jp |
| Daidzein & Genistein | Soy Dry Extract | Not Specified | 98.88% & 98.12% | nih.gov |
| Six Isoflavones | Phytotherapic Capsules | Three Levels | 80 - 117.88% | scielo.br |
| Daidzein & Genistein | Soybean | Not Specified | 83.0 - 108.79% | innovareacademics.in |
Precision
Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. elementlabsolutions.com It is usually evaluated at two levels:
Repeatability (Intra-assay Precision): The precision obtained under the same operating conditions over a short interval of time. jst.go.jp
Intermediate Precision (Inter-assay Precision): Expresses the variations within a single laboratory, such as on different days, with different analysts, or on different equipment. jst.go.jp
Precision is reported as the relative standard deviation (RSD), with lower values indicating higher precision. An RSD of less than 2% is often considered acceptable for precision. nih.govinnovareacademics.in For example, a validated HPLC method for isoflavone aglycones showed an RSD of <2%. nih.gov In another study, the RSDs for all isoflavone metabolites were between 0.19% and 13.9% at the limit of quantification and between 0.6% and 4.8% at the maximum concentration. nih.gov
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, by the analytical method. fudschem.comchromatographyonline.com The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. ddtjournal.netfudschem.com
These parameters are crucial for trace analysis, such as measuring low levels of this compound in biological fluids. nih.gov They can be estimated based on the signal-to-noise ratio (S/N), where the LOD is often defined as an S/N of 3:1 and the LOQ as an S/N of 10:1. ddtjournal.netchromatographyonline.com Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. ddtjournal.net
Table 3: Examples of LOD and LOQ Values for Isoflavone Analysis
| Analyte | Analytical Method | LOD | LOQ | Source |
|---|---|---|---|---|
| Equol (this compound) | LC/ESI-MS | 0.005 µM | 0.05 µM | nih.gov |
| Daidzein | UPLC-MS/MS | 0.5 ng/mL | 2 ng/mL | mdpi.com |
| Genistein | UPLC-MS/MS | 1 ng/mL | 4 ng/mL | mdpi.com |
| Daidzein | HPLC-PDA | 0.05192 µg/mL | 0.1731 µg/mL | innovareacademics.in |
| Genistein | HPLC-PDA | 0.0600 µg/mL | 0.2000 µg/mL | innovareacademics.in |
Future Research Directions and Potential Applications Preclinical/theoretical
Elucidation of Novel Molecular Targets and Pathways
Future research should prioritize identifying and validating the molecular targets of 6,7,4'-Trihydroxyisoflavan to understand its mechanisms of action. A significant finding indicates that this compound is a potent and selective inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes. czu.cz This suggests a strong anti-inflammatory potential.
Drawing parallels from structurally related isoflavonoids, several other pathways warrant investigation. For instance, its isoflavone (B191592) counterpart, 6,7,4'-trihydroxyisoflavone (B192597) (also known as desmethylglycitein), directly targets Cyclin-Dependent Kinase 1 (CDK1), CDK2, and Protein Kinase C (PKC)α, inhibiting cancer cell proliferation and solar UV-induced matrix metalloproteinase 1 expression. chemsrc.com The metabolite equol (B1671563), which shares the isoflavan (B600510) core, is known to interact with Estrogen Receptor β (ERβ) and inhibit the MEK/ERK/p90RSK/activator protein-1 signaling pathway. scbt.comselleckchem.commdpi.com Another related isoflavan, vestitol (B31614), has shown affinity for farnesyl diphosphate (B83284) synthase (FPPS), an enzyme in the sterol biosynthesis pathway, and has been studied for its interaction with the NLRP3 inflammasome. mdpi.comfrontiersin.org
These findings suggest that this compound could modulate a range of signaling pathways crucial in inflammation, cancer, and metabolic diseases. Future studies should employ a combination of in silico docking, affinity chromatography, and cellular assays to uncover its full spectrum of molecular interactions.
Table 1: Potential Molecular Targets for this compound Based on Direct Evidence and Analogs
| Potential Target | Associated Pathway | Known Ligand (Evidence) | Potential Implication |
|---|---|---|---|
| 5-Lipoxygenase (5-LOX) | Leukotriene biosynthesis | This compound (Direct) czu.cz | Anti-inflammatory |
| CDK1 / CDK2 | Cell Cycle Regulation | 6,7,4'-Trihydroxyisoflavone (Analog) chemsrc.com | Anticancer |
| Protein Kinase C α (PKCα) | Signal Transduction | 6,7,4'-Trihydroxyisoflavone (Analog) chemsrc.com | Skin protection, Anticancer |
| Estrogen Receptor β (ERβ) | Hormone Signaling | Equol (Analog) selleckchem.commdpi.com | Hormone-dependent cancers, Menopausal symptoms |
| NF-κB Pathway | Inflammation | Vestitol (Analog) medkoo.com | Anti-inflammatory |
| Farnesyl Diphosphate Synthase (FPPS) | Sterol Biosynthesis | Vestitol (Analog) mdpi.com | Antimicrobial |
Development of New Biosynthetic Strategies
The natural availability of this compound is low, necessitating the development of efficient biosynthetic production methods. Research indicates that the compound can be formed during the fermentation of soybeans, where microbial action leads to the reduction or methylation of precursor isoflavones. researchgate.net Future work could focus on identifying and optimizing the specific microbial strains and fermentation conditions that maximize the yield of this compound.
Synthetic biology offers a powerful alternative for scalable production. d-nb.info This involves engineering microbial hosts like Escherichia coli or Saccharomyces cerevisiae with the requisite biosynthetic pathways. d-nb.infoescholarship.org The pathway would likely start from a common precursor like L-tyrosine and involve a series of enzymatic steps catalyzed by enzymes such as chalcone (B49325) synthase, chalcone isomerase, isoflavone synthase, and various reductases and hydroxylases. d-nb.info
Key strategies for developing new biosynthetic routes include:
Pathway Elucidation: Identifying the complete enzymatic sequence from precursor molecules to this compound in plants or microbes.
Enzyme Discovery and Engineering: Discovering novel enzymes from various organisms or engineering known enzymes to improve their efficiency and specificity for the desired reactions. escholarship.org
Host Engineering: Optimizing the metabolism of the microbial host to increase the availability of precursors and cofactors, thereby enhancing the final product titer. d-nb.info
Precursor-Directed Biosynthesis: Supplying engineered microbes with advanced intermediates or synthetic precursors to simplify the heterologous pathway and increase yields. nih.gov
Design and Synthesis of Potent and Selective Analogs
The structure of this compound, with its three hydroxyl groups on the chroman and phenyl rings, provides multiple sites for chemical modification to create novel analogs with enhanced potency and selectivity. Structure-activity relationship (SAR) studies on related isoflavonoids have shown that the number and position of hydroxyl and methoxy (B1213986) groups are critical for biological activity. czu.cz
Future research should focus on:
Selective Methylation/Alkylation: Modifying one or more of the hydroxyl groups could alter the compound's lipophilicity, cell permeability, and metabolic stability, potentially leading to improved bioavailability and targeted activity.
Halogenation: Introducing halogen atoms at specific positions on the aromatic rings can enhance binding affinity to target proteins.
Glycosylation: Adding sugar moieties can improve water solubility and alter pharmacokinetic properties.
Combinatorial Synthesis: Employing combinatorial chemistry techniques to generate a library of diverse analogs for high-throughput screening against various biological targets. nih.gov A patent for the synthesis of polyhydroxy isoflavones provides a framework that could be adapted for creating novel derivatives. google.com
The goal is to develop analogs that are highly selective for a single molecular target (e.g., 5-LOX or a specific CDK) to minimize off-target effects, or to design molecules with dual-action capabilities for treating complex diseases.
Investigation in Advanced In Vitro and In Vivo Disease Models
To explore the therapeutic potential of this compound, it is essential to evaluate it in a range of sophisticated disease models. nih.govfrontiersin.orgmdpi.com Based on its known 5-LOX inhibitory activity and the activities of its structural relatives, research should focus on models of inflammation, cancer, and metabolic disorders.
Table 2: Proposed In Vitro and In Vivo Models for this compound Investigation
| Disease Area | In Vitro Models | In Vivo Models | Key Endpoints to Measure |
|---|---|---|---|
| Inflammation | Macrophage cell lines (e.g., RAW 264.7); Human peripheral blood leukocytes czu.czmedkoo.com | Murine models of colitis, arthritis, or dermatitis mdpi.com | Cytokine levels (TNF-α, IL-6), leukotriene production, NF-κB activation mdpi.commedkoo.com |
| Cancer | Colon cancer cell lines (e.g., HCT-116); Breast cancer cell lines (e.g., MCF-7) chemsrc.comselleckchem.com | Patient-Derived Xenograft (PDX) models; Genetically engineered mouse models of colon or breast cancer chemsrc.compharmaron.com | Cell cycle arrest, apoptosis induction, tumor growth inhibition, metastasis chemsrc.com |
| Metabolic Disease | Adipocyte cell lines (e.g., 3T3-L1); Hepatocyte cell lines chemsrc.com | Diet-induced obesity models in rodents; Models of non-alcoholic fatty liver disease pharmaron.com | Adipogenesis, insulin (B600854) signaling, lipid accumulation, glucose tolerance |
| Neuroprotection | Microglial cell cultures; Neuronal cell lines exposed to oxidative stress mdpi.com | Models of neuroinflammation or neurodegenerative diseases (e.g., Parkinson's, Alzheimer's) mdpi.compharmaron.com | Inflammatory biomarker release, neuronal viability, oxidative stress markers |
Advanced models such as 3D organoids (e.g., gut or tumor organoids) and microfluidic "organ-on-a-chip" systems could provide more physiologically relevant data on efficacy and mechanism before moving to extensive animal studies. mdpi.com
Role in Plant Biology and Phytoalexin Research
Isoflavans are a well-known class of phytoalexins, which are antimicrobial compounds synthesized by plants in response to pathogen attack or abiotic stress. nih.govresearchgate.netwikipedia.org Phytoalexins like vestitol and isovestitol (B12737390) are produced by legumes as a defense mechanism. mdpi.comhelvetiflora.com Given its structure, this compound is likely a phytoalexin in certain plant species, although its natural occurrence is not widely documented.
Future research in this area should aim to:
Identify Plant Sources: Screen various legume species, particularly those from the genera Trifolium or Lotus, under biotic (e.g., fungal infection) or abiotic (e.g., UV exposure) stress to determine if they produce this compound. helvetiflora.comcabidigitallibrary.org
Elucidate Biosynthetic Pathways in Plants: Trace the enzymatic steps leading to its synthesis in plants, which could reveal novel enzymes for use in synthetic biology applications.
Determine Antimicrobial Spectrum: Test the compound's activity against a range of plant pathogens, including fungi and bacteria, to confirm its role as a phytoalexin and assess its potential as a natural crop protectant. ijcmas.com
Investigate Induction Mechanisms: Study the signaling pathways within the plant (e.g., involving jasmonic or salicylic (B10762653) acid) that trigger the production of this compound upon stress. wikipedia.org
Understanding its role in the plant's innate immune system could provide valuable insights for developing disease-resistant crops. nih.gov
Exploration of Combinatorial Approaches with Existing Agents
The unique biological activities of this compound make it a candidate for use in combination with existing therapeutic agents to achieve synergistic effects or overcome drug resistance.
In Oncology: Based on the cell cycle inhibitory effects of its isoflavone analog, this compound could be combined with standard chemotherapeutic drugs (e.g., 5-fluorouracil (B62378) for colon cancer) or with targeted therapies. chemsrc.com The goal would be to enhance cancer cell killing at lower, less toxic concentrations of the conventional drug.
In Inflammatory Diseases: As a 5-LOX inhibitor, it could be co-administered with cyclooxygenase (COX) inhibitors (NSAIDs). czu.cz This dual blockade of the arachidonic acid cascade could provide broader and more potent anti-inflammatory effects for conditions like arthritis.
In Infectious Diseases: If its role as a phytoalexin translates to antimicrobial activity against human pathogens, it could be combined with antibiotics to tackle resistant bacterial strains, potentially by weakening the pathogen's defenses.
Preclinical studies should be designed to systematically evaluate these combinations in relevant cell culture and animal models, using isobologram analysis to determine whether the interactions are synergistic, additive, or antagonistic.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
